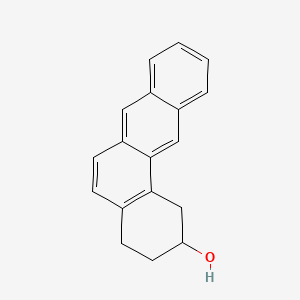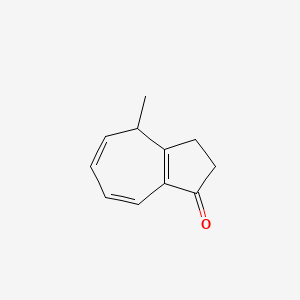![molecular formula C8H18NO4P B14347416 Dipropyl [2-(hydroxyimino)ethyl]phosphonate CAS No. 92979-61-8](/img/structure/B14347416.png)
Dipropyl [2-(hydroxyimino)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that contains a phosphonate group This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further bonded to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [2-(hydroxyimino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of phosphonic acid derivatives with appropriate alkylating agents. For instance, the reaction of phosphonic acid with dipropylamine in the presence of a dehydrating agent can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl [2-(hydroxyimino)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl phosphonate
- Diethyl [2-(hydroxyimino)ethyl]phosphonate
- Dimethyl [2-(hydroxyimino)ethyl]phosphonate
Uniqueness
Dipropyl [2-(hydroxyimino)ethyl]phosphonate is unique due to its specific combination of a hydroxyimino group and a dipropyl phosphonate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyimino group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92979-61-8 |
|---|---|
Molecular Formula |
C8H18NO4P |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-(2-dipropoxyphosphorylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H18NO4P/c1-3-6-12-14(11,8-5-9-10)13-7-4-2/h5,10H,3-4,6-8H2,1-2H3 |
InChI Key |
USRYHWNJUGTEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC=NO)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)

![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)








